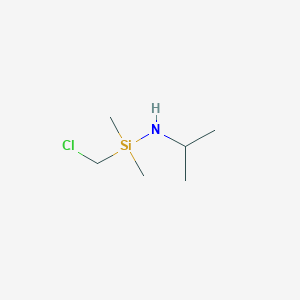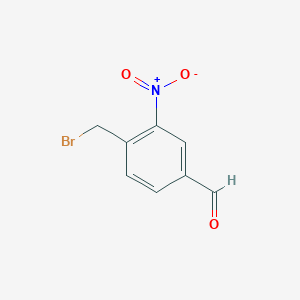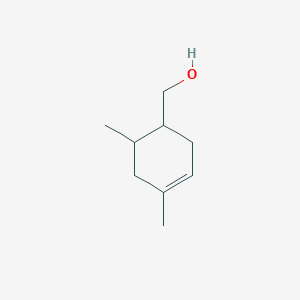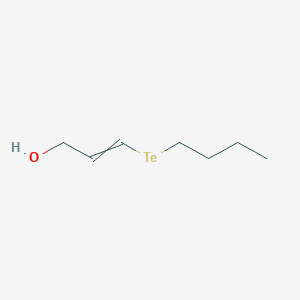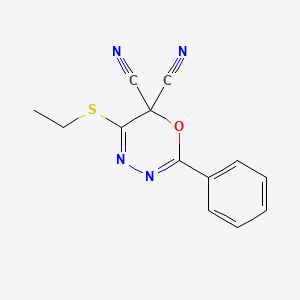![molecular formula C12H20O5 B12559333 Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 183614-02-0](/img/structure/B12559333.png)
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure This compound features an acetic acid moiety attached to a bicyclic structure that includes an oxirane ring and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may provide insights into the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol involves interactions with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
Epoxyethane: A simpler epoxide with similar reactivity.
Cyclohexanol: A bicyclic alcohol with comparable structural features.
Acetic acid: Shares the acetic acid moiety but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol lies in its combination of functional groups and bicyclic structure
属性
CAS 编号 |
183614-02-0 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC 名称 |
acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C10H16O3.C2H4O2/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10;1-2(3)4/h7-8,11H,2-6H2,1H3;1H3,(H,3,4) |
InChI 键 |
KWCNRPQDGTWBOR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC1(CO1)C2CCC3(C(C2)O3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


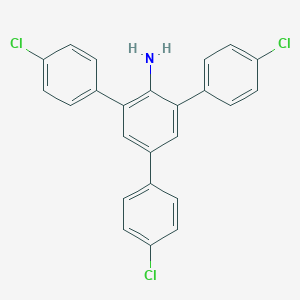
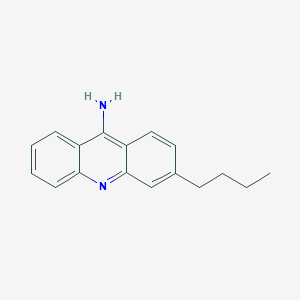

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
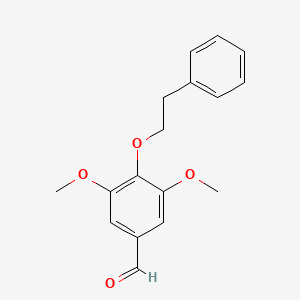
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
